[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride
Description
Properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAIODDNCNXORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90888-61-2 | |
| Record name | (2-methyl-1H-indol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylindole.
Alkylation: The 2-methylindole undergoes alkylation with formaldehyde and a secondary amine to form the intermediate [(2-methyl-1H-indol-3-yl)methyl]amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of [(2-methyl-1H-indol-3-yl)methyl]amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (when deprotonated) acts as a nucleophile, enabling reactions with electrophilic agents:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example, in related indole-ethylamine derivatives, alkylation with methyl iodide under basic conditions yields N-methylated products .
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Condensation with Carbonyl Compounds : Forms Schiff bases when reacted with aldehydes or ketones. A study on 2-(1H-indol-3-yl)ethanamine demonstrated condensation with arylaldehydes to generate imine intermediates .
Example Reaction Pathway :
Thiourea and Urea Formation
The amine reacts with isothiocyanates or isocyanates to form thiourea or urea derivatives, respectively. A study on structurally similar 2-(1H-indol-3-yl)ethanamine demonstrated high-yield thiourea synthesis via reaction with aryl isothiocyanates .
Documented Reaction :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl isothiocyanate | Anhydrous ethanol, RT | N-phenylthiourea derivative | 85–92% |
Reductive Amination
The primary amine participates in reductive amination with carbonyl compounds. For example, N-methylation of analogous indole-ethylamine derivatives using formaldehyde and sodium borohydride (NaBH) has been reported .
Synthetic Route :
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Condensation of the amine with formaldehyde to form an imine.
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Reduction with NaBH to yield N-methyl-[(2-methyl-1H-indol-3-yl)methyl]amine .
Electrophilic Aromatic Substitution (EAS)
The indole moiety undergoes EAS at the 2-position due to the electron-donating methyl group at position 2 and the amine at position 3. Documented reactions for similar compounds include:
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Halogenation : Chlorination/bromination at the 5- or 7-position under mild conditions.
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Nitration : Nitration at the 4- or 6-position using mixed acid (HNO/HSO) .
Reactivity Comparison :
| Substituent Position | Reactivity (EAS) | Preferred Sites |
|---|---|---|
| 2-Methyl | Moderately activating | 5, 7 |
| 3-Amine | Strongly activating | 4, 6 |
Coordination Chemistry
The amine group can act as a ligand in metal-catalyzed reactions. For instance, nickel-catalyzed cross-coupling reactions involving indole derivatives have been reported .
Example Application :
Acid-Base Reactions
As a hydrochloride salt, the compound liberates the free amine upon treatment with a base (e.g., NaOH), enabling subsequent reactivity:
Biological Interactions
While direct data on this compound is limited, structurally related indole-amines exhibit receptor-binding activity. For example:
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Prostanoid Receptor Modulation : Chlorinated analogs show affinity for prostanoid receptors involved in inflammation.
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Antimicrobial Activity : Thiourea derivatives of similar amines inhibit Gram-positive bacteria .
Stability and Degradation
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various functionalizations, making it versatile in synthetic organic chemistry. For instance, it can participate in alkylation and acylation reactions to produce derivatives with tailored properties.
Reactions Involving the Compound
- Oxidation : The compound can be oxidized to yield corresponding oxides, which may have distinct chemical properties useful in further reactions.
- Reduction : Reduction reactions can convert [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride into its reduced forms, expanding its utility in synthetic pathways.
- Substitution Reactions : The compound is capable of undergoing substitution reactions, allowing for the introduction of various functional groups, which can enhance biological activity or alter physical properties.
Antimicrobial Properties
- Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Anticancer Potential
- Research has demonstrated that derivatives of this compound possess significant antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29. For example, a study reported that certain derivatives induced apoptosis and inhibited tubulin polymerization, suggesting potential as chemotherapeutic agents .
Medicinal Applications
Therapeutic Agent Exploration
- Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its structural similarity to known bioactive compounds positions it as a candidate for further pharmacological studies.
Neuroprotective Effects
- A case study highlighted its neuroprotective effects in an animal model of Alzheimer's disease, where treatment led to improved cognitive functions and reduced markers of neuroinflammation.
Industrial Applications
Dyes and Pigments Production
- The compound finds applications in the production of dyes and pigments due to its indole structure, which can impart vibrant colors. This aspect is particularly relevant in industries focusing on textiles and coatings.
Case Studies
- Anticancer Screening :
-
Neuroprotection :
- Research explored the neuroprotective effects of the compound in Alzheimer's disease models, showing significant cognitive improvements compared to control groups.
Mechanism of Action
The mechanism of action of [(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride can be compared with other similar indole derivatives:
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, studied for its anticancer properties.
Biological Activity
[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Overview of Biological Activity
Indole derivatives, including this compound, are known for a range of biological activities such as:
- Antimicrobial : Exhibits activity against various pathogens.
- Anticancer : Demonstrates potential in inhibiting tumor growth.
- Antioxidant : Scavenges free radicals and reduces oxidative stress.
- Anti-inflammatory : Modulates inflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways:
Target Pathways
- Cell Cycle Arrest : Similar compounds have been shown to induce cell apoptosis and arrest the cell cycle in the G2/M phase, inhibiting tubulin polymerization, akin to the action of colchicine.
- Reactive Oxygen Species (ROS) Modulation : Indole derivatives can increase ROS levels within cells, leading to apoptosis through oxidative stress pathways .
- Biochemical Pathways :
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds showed promising antibacterial and antifungal activities, with specific derivatives demonstrating effective inhibition against pathogens like E. coli and Staphylococcus aureus .
Anticancer Properties
A notable study investigated the effects of similar indole compounds on hepatocellular carcinoma (HCC) cells. The compound was found to inhibit cell growth more effectively in drug-resistant variants compared to parental cells. Mechanistically, it increased ROS levels and activated specific signaling pathways (e.g., NOX4/SIRT3), leading to enhanced sensitivity in cancer cells .
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induces apoptosis in HCC cells | |
| Antioxidant | Scavenges free radicals |
Case Studies
- Hepatocellular Carcinoma Study :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
